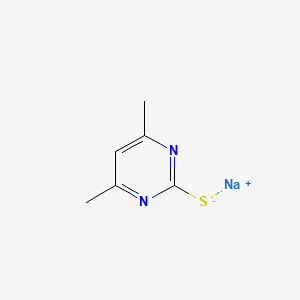

4,6-Dimethylpyrimidine-2-thiol sodium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4,6-dimethylpyrimidine-2-thiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDKHPCVAMVYEQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)[S-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N2NaS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41840-27-1 | |

| Record name | 2-Mercapto-4,6-dimethylpyrimidine-sodiumsalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemical Transformations

Established Synthetic Pathways for 4,6-Dimethylpyrimidine-2-thiol (B7761162)

The formation of the 4,6-dimethylpyrimidine-2-thiol scaffold relies on several key synthetic transformations that have become standard methods in heterocyclic chemistry.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of the pyrimidine (B1678525) ring. This approach involves the formation of the heterocyclic system by reacting a 1,3-dicarbonyl compound with a suitable binucleophile. In the case of 4,6-dimethylpyrimidine-2-thiol, the most common and direct method is the reaction between acetylacetone (B45752) (a 1,3-dicarbonyl) and thiourea (B124793). researchgate.net This reaction, often catalyzed by an acid, proceeds by the condensation of the thiourea nitrogens with the carbonyl groups of the acetylacetone, followed by dehydration and cyclization to yield the target pyrimidine ring.

The general reaction is as follows:

Reactants: Acetylacetone and Thiourea

Catalyst: Typically a mineral acid like hydrochloric acid researchgate.net

Solvent: Often an alcohol, such as ethanol researchgate.net

This method is widely utilized due to the ready availability of the starting materials and the straightforward nature of the reaction, which provides good yields of the desired product.

Nucleophilic Substitution Reactions Involving Thiourea

The synthesis of 4,6-dimethylpyrimidine-2-thiol is fundamentally a cyclocondensation reaction where thiourea serves as a key nucleophile. researchgate.net The process begins with the nucleophilic attack of the amino groups of thiourea on the carbonyl carbons of acetylacetone. This is followed by an intramolecular condensation and dehydration, leading to the formation of the stable pyrimidine ring.

A similar strategy is employed in the synthesis of other pyrimidine-2-thiol (B7767146) derivatives, for instance, by reacting α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base like potassium hydroxide. nih.gov While the specific precursor (a chalcone (B49325) instead of a 1,3-dicarbonyl) is different, the underlying mechanism still relies on thiourea acting as the essential nucleophilic component that enables the cyclization to form the pyrimidine-2-thiol core. nih.gov

| Precursor | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acetylacetone | Thiourea | HCl, Ethanol | 4,6-Dimethylpyrimidine-2-thiol | researchgate.net |

| Substituted Chalcone | Thiourea | KOH, Methanol, Reflux | 4,6-Diarylpyrimidine-2-thiol | nih.gov |

Hydrolysis-Based Syntheses from Nitrile Precursors

The synthesis of pyrimidines from nitrile precursors is a versatile and established methodology in organic chemistry. nih.gov This approach typically involves the condensation of a compound containing a nitrile group with another reactant to form the pyrimidine ring. While direct synthesis of 4,6-dimethylpyrimidine-2-thiol via a nitrile hydrolysis route is less common than cyclocondensation, related pyrimidine structures can be accessed this way.

Generally, the synthesis can proceed via the reaction of nitriles with amides or other precursors containing the necessary functional groups for cyclization. nih.gov For instance, a protocol exists for the single-step synthesis of pyrimidine derivatives by condensing N-vinyl or N-aryl amides with nitriles. nih.gov The reaction is activated by an agent like trifluoromethanesulfonic anhydride. nih.gov

Hydrolysis, either acidic or alkaline, is a fundamental reaction for converting nitriles into carboxylic acids or their corresponding salts. libretexts.org In the context of pyrimidine synthesis, a nitrile group may be part of an intermediate which is then hydrolyzed in a subsequent step, or the nitrile itself can participate directly in the ring-forming reaction.

Strategic Advancements in the Synthesis of 4,6-Dimethylpyrimidine-2-thiol Sodium Salt

Modern synthetic chemistry seeks to improve upon established methods by introducing strategies that enhance yield, purity, scalability, and the potential for derivatization.

Implementation of Protective Group Strategies for Thiol Functionality

The thiol group (–SH) is reactive and can undergo undesirable side reactions, such as oxidation to disulfides, or act as a competing nucleophile in subsequent synthetic steps. thieme-connect.de To prevent this, protective group chemistry is often employed to temporarily mask the thiol functionality.

The protection of the thiol group is a crucial step in the multi-step synthesis of more complex molecules derived from 4,6-dimethylpyrimidine-2-thiol. Common protecting groups for thiols include:

Trityl (Tr): This bulky group is effective for protecting thiols and can be removed under acidic conditions. researchgate.net

Benzyl (Bn): A common protecting group that can be attached via alkylation and typically removed by reduction.

Acyl groups: These can form thioesters, which are generally more susceptible to hydrolysis than their oxygen-based ester counterparts. thieme-connect.de

| Protecting Group | Structure | Typical Deprotection Conditions | Reference |

|---|---|---|---|

| Trityl (Tr) | -C(Ph)₃ | Trifluoroacetic acid (TFA) in DCM | researchgate.net |

| tert-Butyl (t-Bu) | -C(CH₃)₃ | Strong acids (e.g., HCl) | thieme-connect.de |

| o-Nitrobenzyl | -CH₂-C₆H₄-NO₂ | Photolysis (UV light) | americanpeptidesociety.org |

Continuous Flow Reaction Methodologies for Scalable Production

For the large-scale production of chemical compounds, continuous flow chemistry offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of reactive material at any given time, and greater consistency and scalability.

While the specific application of continuous flow synthesis to 4,6-dimethylpyrimidine-2-thiol is not extensively documented in readily available literature, the principles are directly applicable. The established batch synthesis involving the condensation of acetylacetone and thiourea could be adapted to a flow process. In a hypothetical setup, streams of the reactants and an acid catalyst would be pumped and mixed in a T-junction before entering a heated coiled reactor. The residence time in the reactor would be precisely controlled to ensure complete reaction. The output stream would then be collected for purification. Such a setup could lead to higher throughput and more consistent product quality, which is crucial for industrial-scale manufacturing. The synthesis of other heterocyclic systems, such as pyrazoles and thiopyrans, has been successfully demonstrated using continuous flow methodologies, highlighting the potential of this technology for producing pyrimidine derivatives. researchgate.netmdpi.com

Derivatization and Functionalization Strategies from this compound

The sodium salt of 4,6-dimethylpyrimidine-2-thiol serves as a versatile precursor in synthetic organic chemistry. Its utility stems from the nucleophilic character of the sulfur atom and the potential for reactions on the pyrimidine ring itself. These characteristics allow for extensive derivatization and the construction of more complex molecular architectures.

Alkylation and Arylation Reactions

The thiolate anion of this compound is a potent nucleophile, readily participating in reactions with electrophilic carbon centers. This facilitates the formation of new carbon-sulfur bonds through alkylation and arylation, yielding a diverse range of thioether derivatives.

The general mechanism for these reactions involves the nucleophilic attack of the thiolate on an alkyl halide or a suitably activated aryl system. These S-substituted derivatives are key intermediates for further molecular modifications. For instance, pyridin-2-yl- and 4,6-dimethylpyrimidin-2-yl-cyanamides can be alkylated in the form of their sodium salts researchgate.net. The alkylation typically proceeds via an SN2 mechanism with alkyl halides, leading to inversion of stereochemistry if a chiral center is present at the alpha-carbon of the electrophile.

| Alkylating/Arylating Agent | Product | Reaction Type |

| Alkyl Halide (e.g., CH₃I) | 2-(Methylthio)-4,6-dimethylpyrimidine | SN2 |

| Benzyl Bromide | 2-(Benzylthio)-4,6-dimethylpyrimidine | SN2 |

| Activated Aryl Halide | 2-(Arylthio)-4,6-dimethylpyrimidine | SNAr |

This table illustrates common alkylation and arylation reactions starting from this compound.

Formation of Thioethers and Sulfenamides

Thioethers: The synthesis of thioethers from this compound is a direct extension of the alkylation and arylation reactions discussed previously. These reactions are fundamental for creating stable S-substituted pyrimidine compounds. A variety of synthetic methods can be employed, including conventional nucleophilic substitution and electrochemical approaches.

An electrochemical method has been developed for the synthesis of complex thioethers by reacting 4,6-dimethylpyrimidine-2-thiol with hydroquinones. In this process, the hydroquinone is anodically oxidized to the corresponding quinone, which then undergoes a Michael addition reaction with the thiol nucleophile to form the thioether derivative researchgate.net. Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of novel S-substituted derivatives, which are thioethers, have been synthesized researchgate.net.

Sulfenamides: Sulfenamides, which contain a sulfur-nitrogen bond, can also be synthesized from 4,6-dimethylpyrimidine-2-thiol. These compounds are often prepared through the oxidative coupling of the thiol with a primary or secondary amine. This transformation typically requires an oxidizing agent to facilitate the formation of the S-N bond.

Heterocyclic thiols, including 2-mercapto-4,6-dimethylpyrimidine, have been shown to be suitable substrates for electrochemical sulfonamide synthesis, which proceeds through a related oxidative coupling mechanism acs.org. While distinct from sulfenamides, the methodology highlights the reactivity of the thiol under oxidative conditions. A more direct example involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with 2-(4-morpholinothio)benzothiazole in the presence of trifluoroacetic acid to yield a disulfide, which is a related class of compound google.com. The synthesis of N,N-dicyclohexyl-4,6-dimethyl-2-pyrimidinesulfenamide is a concrete example of this class of compounds being formed from the parent thiol google.com. General strategies for synthesizing sulfenamides often involve the reaction of a thiol with an amine in the presence of an oxidizing agent like iodine or through electrochemical methods nih.govsemanticscholar.org.

| Reagent(s) | Product Class | Reaction Description |

| Hydroquinone, Anodic Oxidation | Thioether | Electrochemical Michael Addition researchgate.net |

| Amine, Oxidizing Agent | Sulfenamide (B3320178) | Oxidative S-N Coupling nih.govsemanticscholar.org |

| N,N-Dicyclohexylamine | Sulfenamide | Synthesis of N,N-dicyclohexyl-4,6-dimethyl-2-pyrimidinesulfenamide google.com |

This table provides examples of synthetic routes to thioethers and sulfenamides from 4,6-dimethylpyrimidine-2-thiol.

Diversification via Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

Further diversification of the 4,6-dimethylpyrimidine-2-thiol scaffold can be achieved by targeting the pyrimidine ring itself. The electronic nature of the pyrimidine ring—being electron-deficient—makes it susceptible to nucleophilic substitution, particularly when activated with appropriate leaving groups.

Electrophilic Substitution: The electron-deficient character of the pyrimidine ring generally makes it unreactive toward electrophilic aromatic substitution. These reactions typically require harsh conditions and are not common for this heterocyclic system.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more viable strategy for functionalizing the pyrimidine ring. This can be achieved in two main ways:

Introduction of a Leaving Group: By first introducing a good leaving group, such as a halogen, onto the pyrimidine ring, subsequent substitution by a variety of nucleophiles is possible. For example, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate show that the chloro group can be displaced by nucleophiles like dimethylamine and sodium phenoxide rsc.org.

Activation by the Sulfur Moiety: The thioether group at the C2 position can be oxidized to a sulfone (-SO₂R). The sulfonyl group is a powerful electron-withdrawing group and an excellent leaving group, which activates the C2 position for nucleophilic attack. This strategy has been employed to arylate proteins using 2-sulfonylpyrimidines, demonstrating the high reactivity of this derivative toward nucleophiles like cysteine thiols nih.gov. Research has also indicated that substitution can occur at the C4 position of the pyrimidine ring in certain S-substituted derivatives researchgate.net.

| Position | Activating Group | Nucleophile | Product |

| C4 | Chloro | R₂NH, ArO⁻ | 4-Amino/Aryloxy-pyrimidine derivative rsc.org |

| C2 | Sulfone (-SO₂R) | R'S⁻ (e.g., Cysteine) | 2-Thioether-pyrimidine derivative nih.gov |

| C4 | Chlorine | N/A | Substitution at the 4th position has been observed researchgate.net |

This table summarizes strategies for achieving nucleophilic substitution on the pyrimidine ring derived from 4,6-dimethylpyrimidine-2-thiol.

Chemical Reactivity and Transformation Studies of the Thiolate Moiety

Oxidative Transformations of the Thiolate Group

The sulfur atom in the thiolate moiety is susceptible to oxidation, leading to a range of sulfur-containing functional groups with higher oxidation states. These transformations are crucial for synthesizing various derivatives.

The oxidation of thiols to disulfides is a fundamental transformation in sulfur chemistry. nih.govbiolmolchem.com This process can occur through one-electron or two-electron pathways, depending on the oxidant used. nih.gov For 4,6-dimethylpyrimidine-2-thiol (B7761162), the formation of the corresponding disulfide, bis(4,6-dimethylpyrimidin-2-yl) disulfide, is an expected oxidative coupling reaction.

Common pathways applicable to thiol oxidation include:

Two-Electron Oxidation: This often proceeds through a sulfenic acid (RSOH) intermediate, which reacts rapidly with another thiol molecule to yield the disulfide. nih.gov

One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•). The recombination of two thiyl radicals then results in the formation of a disulfide bond. nih.gov

Various reagents and conditions have been developed for the selective oxidation of thiols to disulfides, such as dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid catalyst like HI, which facilitates the conversion under mild conditions. biolmolchem.com Thiol-disulfide exchange reactions, where a thiol reacts with a disulfide, can also be initiated, sometimes with electrochemical methods, to form unsymmetrical disulfides. chimicatechnoacta.ru

Further oxidation of the thiolate group, beyond the disulfide or sulfenamide (B3320178) stage, yields sulfonyl derivatives, which are important intermediates in medicinal and agrochemical fields. researchgate.net A common method involves the use of strong oxidizing agents. For instance, the related compound 4,6-dimethyl-2-methylthiopyrimidine can be oxidized to 4,6-dimethyl-2-(methylsulfonyl)pyrimidine using hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. researchgate.net

A similar strategy has been employed for S-acylated derivatives. The sulfoxidation of pyrimidine (B1678525) benzothioate compounds using a mixture of hydrogen peroxide and glacial acetic acid successfully yields pyrimidine sulfonyl methanone (B1245722) derivatives. nih.gov This demonstrates a reliable pathway for converting the sulfur moiety into a sulfonyl group.

| Starting Material | Oxidizing System | Product | Reference |

|---|---|---|---|

| 4,6-Dimethyl-2-methylthiopyrimidine | Hydrogen Peroxide, Sodium Tungstate, Tetrabutylammonium Bromide | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | researchgate.net |

| Pyrimidine Benzothioate Derivatives | Hydrogen Peroxide, Glacial Acetic Acid | Pyrimidine Sulfonyl Methanone Derivatives | nih.gov |

| Pyrimidine Sulfonothioates | Hydrogen Peroxide, Glacial Acetic Acid | Sulfonyl Sulfonyl Pyrimidines | nih.gov |

Reductive Processes Involving the Pyrimidine Ring and Thiol Group

Information regarding the specific reduction of 4,6-dimethylpyrimidine-2-thiol sodium salt is not extensively detailed in the literature. However, reductive transformations are known for related condensed pyrimidine systems. For example, certain tricyclic pyrimidine derivatives can be reduced using sodium borohydride (B1222165) to form the corresponding tetrahydro derivatives. nih.gov This suggests that, under specific conditions, the pyrimidine ring of the title compound could potentially undergo reduction. The thiol group itself is already in a reduced state and is not typically subject to further reduction.

Reactivity with Diverse Electrophilic and Nucleophilic Reagents

The dual reactivity of this compound, stemming from its nucleophilic thiolate and potentially electrophilic pyrimidine ring, allows it to react with a wide range of reagents.

The thiolate anion is a potent soft nucleophile and readily reacts with various electrophiles. This reactivity is fundamental to the synthesis of a wide array of S-substituted derivatives. researchgate.netresearchgate.net

Key reactions with electrophiles include:

S-Alkylation: Reaction with alkyl halides or other alkylating agents to form 2-alkylthio-4,6-dimethylpyrimidines. researchgate.net

S-Acylation: Benzoylation using benzoyl chloride derivatives leads to the formation of pyrimidine benzothioate derivatives. nih.gov

Reaction with Sulfonyl Chlorides: Condensation with sulfonyl chloride derivatives produces pyrimidine sulfonothioates. nih.gov

The compound itself also functions effectively as a nucleophile in addition reactions. It participates in Michael additions to electrochemically generated o-quinones and p-quinones derived from catechols and hydroquinones, respectively. arkat-usa.orgresearchgate.netelectrochemsci.org In these reactions, the thiolate attacks the activated quinone ring, leading to the formation of bis(4,6-dimethylpyrimidin-2-ylthio)benzene-diol derivatives. arkat-usa.orgelectrochemsci.org

| Reactant (Quinone Precursor) | Reaction Type | Major Product | Reference |

|---|---|---|---|

| Catechol | Michael Addition | 4,5-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,2-diol | arkat-usa.org |

| 3-Methylcatechol | Michael Addition | 4,5-bis(4,6-dimethylpyrimidin-2-ylthio)-3-methylbenzene-1,2-diol | arkat-usa.org |

| Hydroquinone | Michael Addition | 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol | electrochemsci.org |

| 2-Methylhydroquinone | Michael Addition | 3,5-bis(4,6-dimethylpyrimidin-2-ylthio)-2-methylbenzene-1,4-diol | electrochemsci.org |

Furthermore, the methyl groups at the C4 and C6 positions of the pyrimidine ring can be activated to act as nucleophiles in acid-catalyzed, aldol-type condensation reactions with aldehydes, similar to the reactivity of methyl groups on other heterocyclic systems. stackexchange.com

Mechanistic Investigations of Rearrangement Reactions

While rearrangement reactions are a known facet of heterocyclic chemistry, specific mechanistic studies detailing rearrangements involving this compound are not prominent in the surveyed scientific literature. Thiol-containing heterocycles can sometimes undergo rearrangements, such as the Dimroth rearrangement, but documented instances and detailed mechanistic investigations for this particular compound are scarce.

Structural Elucidation and Advanced Spectroscopic Characterization

The structural analysis of 4,6-dimethylpyrimidine-2-thiol (B7761162) sodium salt and its precursor is primarily accomplished through vibrational and nuclear magnetic resonance spectroscopy. These methods provide a window into the molecular level, detailing the functional groups, bonding arrangements, and the electronic environment of the atoms.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For 4,6-dimethylpyrimidine-2-thiol sodium salt, the spectra are interpreted by comparison with its neutral form.

Analysis of Characteristic Functional Group Frequencies

The neutral form, 4,6-dimethyl-2-mercaptopyrimidine, displays characteristic vibrational bands for the pyrimidine (B1678525) ring, methyl groups, and the thione (C=S) or thiol (S-H) groups. nih.gov A key feature in the FT-IR spectrum of the thiol tautomer is the S-H stretching vibration, which typically appears as a weak band around 2550-2600 cm⁻¹. rsc.org However, the molecule predominantly exists in the thione form in the solid state, characterized by N-H and C=S vibrations. nih.gov

Upon formation of the This compound , the most significant change is the disappearance of the N-H stretching band (typically ~3400-3200 cm⁻¹) and the S-H stretching band, as the proton is replaced by a sodium ion. This deprotonation and salt formation leads to a delocalized negative charge across the N-C-S moiety. Consequently, the vibrational frequency of the C=S bond (thiourea band) shifts, and changes are observed in the pyrimidine ring vibrations. This is analogous to the coordination of the thiol group to a metal, where the disappearance of N-H stretching vibrations indicates deprotonation and bond formation. researchgate.net

The spectra are also characterized by C-H stretching vibrations of the methyl groups and the aromatic ring proton, typically observed between 3100 and 2900 cm⁻¹. The pyrimidine ring itself exhibits a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Assignment | Note for Sodium Salt |

|---|---|---|

| ~3100-2900 | C-H stretching (methyl and aromatic) | Largely unaffected. |

| ~2600-2550 | S-H stretching (thiol tautomer) | Absent. rsc.org |

| ~1620-1550 | C=N, C=C stretching (pyrimidine ring) | Shifts observed due to change in electron density upon deprotonation. |

| ~1460-1420 | CH₃ asymmetric bending | Present. |

| ~1380-1360 | CH₃ symmetric bending | Present. |

| ~1250-1150 | C=S stretching (thiourea band) | Frequency and intensity are altered due to delocalization in the thiolate anion. |

| ~700-600 | C-S stretching | Present, may be shifted. rsc.org |

Molecular Vibration Mode Assignments

Detailed assignments of vibrational modes are often supported by computational methods, such as Density Functional Theory (DFT), in conjunction with experimental data. nih.govnih.gov For the pyrimidine ring system, these assignments include in-plane and out-of-plane bending and stretching modes.

Key vibrational modes for the 4,6-dimethylpyrimidine-2-thiolate anion include:

Pyrimidine Ring Modes : The ring breathing mode, a collective in-plane stretching and bending of the entire ring, is a characteristic Raman-active vibration. Other modes include trigonal and trigonal bending.

Methyl Group Vibrations : These include symmetric and asymmetric C-H stretching, as well as in-plane and out-of-plane rocking and bending modes.

Thiolate Vibrations : The C-S stretching vibration is a key mode. Its position and coupling with other ring vibrations can provide insight into the electronic structure of the N-C-S backbone. The absence of the S-H bending mode (βCSH), typically seen around 850-920 cm⁻¹ in the neutral thiol, is a definitive indicator of salt formation. rsc.org

Studies on similar molecules like 2-amino-4,6-dimethylpyrimidine (B23340) have provided detailed assignments for the 48 fundamental modes of vibration, which are distributed into in-plane (A′) and out-of-plane (A″) species under Cₛ point group symmetry. ijera.com A similar approach allows for the comprehensive assignment of the vibrational spectrum of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Interpretations

The ¹H NMR spectrum of this compound is relatively simple. The key diagnostic signals are:

A singlet corresponding to the six protons of the two equivalent methyl (CH₃) groups. In related neutral compounds, this signal appears around δ 2.40 ppm. researchgate.net

A singlet for the lone proton at the C5 position of the pyrimidine ring. Its chemical shift is typically observed around δ 6.80 ppm. researchgate.net

The labile proton on the nitrogen or sulfur atom of the neutral precursor, which would appear as a broad singlet, is absent in the ¹H NMR spectrum of the sodium salt.

The exact chemical shifts are dependent on the solvent used. For instance, in CDCl₃, the ¹H NMR signals for the related 4,6-dimethylpyrimidine (B31164) show peaks at δ 2.486 (methyl protons), δ 7.060 (C5-H), and δ 8.956 (C2-H). chemicalbook.com For the title compound, the C2 position is substituted, and the electronic effect of the thiolate group influences the precise shift of the C5 proton.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Note |

|---|---|---|---|

| ~2.40 | Singlet | -CH₃ (6H) | Protons of the two methyl groups at C4 and C6 are chemically equivalent. researchgate.net |

| ~6.80 | Singlet | C5-H (1H) | Aromatic proton on the pyrimidine ring. researchgate.net |

| Variable (e.g., >10 ppm) | Broad Singlet | N-H / S-H | This signal is present in the neutral precursor but absent in the sodium salt. |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the expected signals are:

Methyl Carbons (C4-CH₃, C6-CH₃) : A signal for the equivalent methyl carbons, typically appearing in the range of δ 23-24 ppm. researchgate.net

Pyrimidine Ring Carbon (C5) : This carbon, bonded to a hydrogen, is expected to resonate around δ 115-120 ppm. researchgate.net

Pyrimidine Ring Carbons (C4, C6) : These equivalent carbons, bonded to the methyl groups, typically appear significantly downfield, around δ 166-169 ppm. researchgate.net

Pyrimidine Ring Carbon (C2) : This carbon is bonded to the sulfur atom and two nitrogen atoms. In the thione form of the precursor, it is highly deshielded and can appear as far downfield as δ ~180 ppm. In the thiolate salt, the chemical shift will be sensitive to the delocalization of the negative charge and the solvent but is expected to remain in a similar downfield region.

Spectra for the hydrochloride salt of the precursor show signals at approximately 167.3 ppm (C4/C6), 164.7 ppm (C2), 118.0 ppm (C5), and 23.3 ppm (CH₃). spectrabase.com The formation of the sodium salt from the neutral thione would lead to shifts in these values, particularly for the C2 and C4/C6 carbons, reflecting the change in the electronic structure of the heterocyclic ring.

| Chemical Shift (δ, ppm) | Assignment | Note |

|---|---|---|

| ~180 | C2 | Carbon attached to sulfur (thiolate). Highly deshielded. |

| ~167 | C4, C6 | Equivalent carbons attached to methyl groups. spectrabase.com |

| ~118 | C5 | Carbon attached to the ring proton. spectrabase.com |

| ~23 | -CH₃ | Equivalent methyl carbons. spectrabase.com |

Mass Spectrometry Techniques

Mass spectrometry serves as a critical tool in the structural analysis of 4,6-dimethylpyrimidine-2-thiolate, providing precise information on its molecular weight and the fragmentation patterns that offer clues to its structure.

High-Resolution Mass Spectrometry for Molecular Ion Characterization

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of the 4,6-dimethylpyrimidine-2-thiolate anion by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The exact mass measurement can distinguish the compound from other molecules with the same nominal mass. For the thiolate anion (C₆H₇N₂S⁻), the theoretical exact mass can be calculated and compared against the experimental value obtained via HRMS, typically using techniques like Time-of-Flight (TOF) analysis. mdpi.com This precise measurement is crucial for unambiguous identification.

While specific experimental HRMS data for the sodium salt is not widely published, the principle is demonstrated in the analysis of closely related S-alkylated pyrimidine derivatives. For instance, in the HRMS analysis of 2-(heptylthio)pyrimidine-4,6-diamine, the experimentally observed m/z for the protonated molecule [M+H]⁺ was 241.1500, which closely matched the calculated value of 241.1481, confirming its elemental formula. mdpi.com A similar approach for 4,6-dimethylpyrimidine-2-thiolate would provide definitive confirmation of its composition.

Table 1: Theoretical High-Resolution Mass Data for 4,6-Dimethylpyrimidine-2-thiolate Anion

| Ion Formula | Species | Calculated m/z |

|---|---|---|

| [C₆H₇N₂S]⁻ | [M]⁻ | 139.0330 |

| [C₆H₈N₂S] | [M+H] | 140.0408 |

Note: Data is theoretical and serves as an example of expected HRMS results.

Fragmentation Pathway Analysis

Electron Impact Mass Spectrometry (EI-MS) studies on pyrimidinethiones reveal characteristic fragmentation pathways that are key to understanding the molecule's stability and structure. sapub.org The fragmentation of 4,6-dimethylpyrimidine-2-thiol generally involves the initial loss of functional groups followed by the cleavage of the pyrimidine ring itself. sapub.org

The pyrimidine ring is noted to be more stable compared to other attached heterocyclic structures, such as a thiazole (B1198619) ring, during the fragmentation process. sapub.org Common fragmentation patterns for related pyrimidinethiones include the successive loss of simple groups. A notable fragmentation pathway involves the removal of a CH₃-C≡CH molecule from the 4-methyl-pyrimidine cation radical (m/z 94), resulting in a diazetidine cation radical (m/z 54). sapub.org The stability of the pyrimidinethione moiety is significant, as it often appears in fragments with a molecular weight greater than m/z 77. sapub.org This detailed analysis of fragmentation helps in piecing together the molecular structure from its constituent parts under mass spectrometric conditions.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into molecular geometry and packing in the solid state. unimi.it

Single Crystal X-ray Diffraction of 4,6-Dimethylpyrimidine-2-thiolate Complexes

Table 2: Crystallographic Data for Metal Complexes of 4,6-Dimethylpyrimidine-2-thiolate

| Complex | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| (HgL₂)n | Monoclinic | P2(1)/c | a = 11.808 Å, b = 9.198 Å, c = 14.702 Å, β = 112.19° | nih.gov |

| [tBu₂Sn(Cl)L] | - | - | - | rsc.org |

| [CdCl₂(LH)₂] | Monoclinic | P2(1)/c | a = 12.955 Å, b = 8.429 Å, c = 15.727 Å, β = 97.19° | st-andrews.ac.uk |

| [Sn(CH₃)₂(L)₂] | - | - | Contains two independent molecules in the asymmetric unit. | nih.gov |

Note: "-" indicates data not specified in the abstract.

Insights into Molecular Geometry and Intermolecular Interactions

The crystal structures of 4,6-dimethylpyrimidine-2-thiolate complexes provide a wealth of information regarding molecular geometry and the non-covalent interactions that stabilize the crystal lattice.

In its metal complexes, the thiolate ligand typically coordinates to the metal center through its sulfur atom. The resulting coordination geometry around the metal can vary significantly. For instance, in a dimethyl-tin(IV) complex, the Sn(IV) cation is coordinated by two thiolate anions and two methyl groups in a distorted tetrahedral geometry. nih.gov A cadmium(II) complex also displays a distorted tetrahedral geometry, characterized by a [CdCl₂S₂]²⁻ chromophore. st-andrews.ac.uk A zinc(II) complex shows an uncommon coordination of three ligands to the zinc center, resulting in a capped rectangular pyramidal geometry. researchgate.net

Coordination Chemistry and Metal Complexation of 4,6 Dimethylpyrimidine 2 Thiolate

Ligand Characteristics of the 4,6-Dimethylpyrimidine-2-thiolate Anion

The 4,6-dimethylpyrimidine-2-thiolate anion possesses multiple potential donor atoms, primarily the exocyclic sulfur atom and the two nitrogen atoms of the pyrimidine (B1678525) ring. This allows for both monodentate and multidentate coordination to a metal center.

In its simplest coordination mode, the 4,6-dimethylpyrimidine-2-thiolate anion acts as a monodentate ligand, binding to a metal ion exclusively through its sulfur atom. This mode of coordination is observed in various transition metal complexes. For instance, in the complex trans-bis(4,6-dimethylpyrimidine-2-thiolato-κS)bis(thiourea-κS)nickel(II), the 4,6-dimethylpyrimidine-2-thiolate ligand coordinates to the nickel(II) center solely through the sulfur atom researchgate.net. The thiourea (B124793) ligands also coordinate through their sulfur atoms, resulting in a trans-N2S4 coordination geometry around the nickel atom researchgate.net.

Another example of S-coordination is found in a tin(IV) complex, bis(4,6-dimethyl-pyrimidine-2-thiol-ato)dimethyl-tin(IV) nih.gov. In this case, two 4,6-dimethylpyrimidine-2-thiolate anions coordinate to the tin(IV) center through their sulfur atoms, resulting in a distorted tetrahedral geometry nih.gov.

The 4,6-dimethylpyrimidine-2-thiolate anion can also function as a multidentate ligand, chelating to a metal center through both a nitrogen atom of the pyrimidine ring and the exocyclic sulfur atom. This N,S-bidentate coordination is a common feature in the chemistry of this ligand with various transition metals.

This N,S-chelating behavior has been observed in a nickel(II) complex where the monoanionic 4,6-dimethylpyrimidine-2-thiolate ligand chelates to the metal center through one of the nitrogen atoms and the sulfur atom, forming a four-membered NiSCN chelate ring researchgate.net. Similarly, in a zirconium(IV) complex, [Zr(η5-C5H5)2(η2-C6H7N2S)(Me)], the thiolate group is bonded in an η2 fashion through the sulfur and one of the nitrogen atoms acs.org.

The preference for a particular coordination mode can be influenced by the other ligands present in the coordination sphere. For example, in the presence of a bidentate iminoacyl group, the 4,6-dimethylpyrimidine-2-thiolate ligand in a zirconium complex switches to a monodentate η1-bonding mode acs.org.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

Complexes of 4,6-dimethylpyrimidine-2-thiolate with various transition metals have been synthesized and characterized using a range of spectroscopic techniques. The synthesis often involves the reaction of a metal salt with the sodium salt of 4,6-dimethylpyrimidine-2-thiol (B7761162) or with the free thiol in the presence of a base.

Palladium(II) complexes of 4,6-dimethylpyrimidine-2-thiolate have been prepared and studied. For instance, the reaction of [PdCl2(dppe)] (where dppe is 1,2-bis(diphenylphosphino)ethane) with two equivalents of the sodium salt of 4,6-dimethylpyrimidine-2-thiol yields the cis-configured complex [Pd{2-SC4H(4,6-Me)2N2}2(dppe)] researchgate.net. A heteroleptic mononuclear complex, [Pd{2-SC4HN2(4,6-Me)2}(dppe)]{SC(NH2)2}]Cl, can be synthesized by reacting [PdCl2(dppe)] with 4,6-dimethylpyrimidine-2-thiol, triethylamine (B128534), and thiourea in a 1:1:1 molar ratio researchgate.net.

The characterization of these palladium(II) complexes involves various spectroscopic methods, including NMR (¹H, ¹³C{¹H}, ³¹P{¹H}), IR, and UV-vis spectroscopy, as well as elemental analysis researchgate.net. The molecular structure of [Pd{2-SC4HN2(4,6-Me)2}(dppe)]{SC(NH2)2}]Cl was confirmed by single-crystal X-ray diffraction, which revealed a distorted square planar geometry around the palladium center researchgate.net.

Table 1: Selected Spectroscopic Data for a Palladium(II) Complex

| Complex | ¹H NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| [Pd{2-SC4H(4,6-Me)2N2}2(dppe)] | Signals for methyl and pyrimidine protons | Signal for phosphorus nuclei | Bands corresponding to C=N, C=C, and P-Ph vibrations |

Note: Specific chemical shift values and IR absorption frequencies are dependent on the solvent and the specific experimental conditions.

Platinum(II) complexes with 4,6-dimethylpyrimidine-2-thiolate have also been synthesized and characterized. The reaction of K2[PtCl4] with 4,6-dimethylpyrimidine-2-thiol (4,6-dmpymSH) yields the mononuclear complex trans-[Pt(4,6-dmpymS)2] researchgate.netoup.com. The formation of a mononuclear complex rather than a dinuclear one is attributed to the steric hindrance between the ligands researchgate.netoup.com.

The characterization of these platinum(II) complexes has been carried out using techniques such as X-ray crystallography researchgate.netoup.com. The crystal structure of trans-[Pt(4,6-dmpymS)2] has been determined, confirming the trans arrangement of the ligands researchgate.netoup.com.

Table 2: Selected Crystallographic Data for a Platinum(II) Complex

| Complex | Crystal System | Space Group | Pt-S Bond Length (Å) | Pt-N Bond Length (Å) |

| trans-[Pt(4,6-dmpymS)2] | Monoclinic | P2₁/n | 2.316(2), 2.320(2) | 2.034(5), 2.040(5) |

Note: The provided data is illustrative and based on reported crystal structures.

Beyond palladium and platinum, 4,6-dimethylpyrimidine-2-thiolate coordinates with a variety of other transition metals. A notable example is a nickel(II) complex, trans-bis(4,6-dimethylpyrimidine-2-thiolato-κN,S)bis(thiourea-κS)nickel(II) researchgate.net. In this complex, the nickel atom is in a distorted octahedral geometry, coordinated by two monoanionic N,S-chelating 4,6-dimethylpyrimidine-2-thiolate ligands and two trans S-coordinating thiourea groups researchgate.net.

A zirconium(IV) complex, [Zr(η5-C5H5)2(η2-C6H7N2S)(Me)], has been synthesized by reacting Cp2ZrMe2 with one equivalent of 4,6-dimethyl-2-mercaptopyrimidine acs.org. X-ray structure analysis of this complex revealed that the thiolate group is bonded in an η2 fashion through the sulfur and one of the nitrogen atoms acs.org.

Structural Analysis of Metal-Thiolate Complexes via X-ray Crystallography

Gold(I) Complexes: In the complex (4,6-Dimethylpyrimidine-2-thiolato)(triphenylphosphine)gold(I), the anionic 4,6-dimethylpyrimidine-2-thiolate ligand coordinates to the gold(I) center through its sulfur atom. nih.govresearchgate.net The resulting geometry around the gold atom is nearly linear, with a P-Au-S bond angle of 178.19(11)°. researchgate.net The Au-S bond length is 2.289(2) Å, and the Au-P bond length is 2.247(2) Å. researchgate.net An interesting feature of this structure is a notable intramolecular interaction between the gold atom and one of the nitrogen atoms of the pyrimidine ring, with an Au···N distance of 3.154(8) Å. nih.govresearchgate.net Despite this interaction, which is slightly less than the sum of the van der Waals radii of gold and nitrogen, the ligand is considered to be coordinating in a monodentate fashion through the sulfur atom. nih.govresearchgate.net

Tin(IV) Complexes: The crystal structure of Bis(4,6-dimethylpyrimidine-2-thiolato)dimethyltin(IV) reveals a distorted tetrahedral geometry around the central tin(IV) atom. researchgate.netnih.govnih.gov The tin cation is coordinated by two methyl groups and two 4,6-dimethylpyrimidine-2-thiolate anions, forming a SnS₂C₂ coordination sphere. researchgate.netnih.gov The asymmetric unit of the crystal contains two crystallographically independent molecules with similar, but not identical, configurations. researchgate.netnih.govnih.gov In these two molecules, the S-Sn-S bond angles are 87.70(5)° and 88.93(4)°, while the C-Sn-C bond angles are 125.7(3)° and 125.9(2)°. researchgate.netnih.govnih.gov These values indicate a significant deviation from ideal tetrahedral geometry. Further analysis of chlorido-organotin(IV) complexes with this ligand, such as [Me₂SnCl{SC₄H(Me-4,6)₂N₂}] and [Et₂SnCl{SC₄H(Me-4,6)₂N₂}], shows a distorted trigonal bipyramidal geometry around the tin atom. rsc.org

Platinum(II) Complexes: The reaction of 4,6-dimethylpyrimidine-2-thiol with K₂[PtCl₄] yields the mononuclear complex trans-[Pt(4,6-dmpymS)₂]. researchgate.netoup.com The formation of a mononuclear species rather than a dinuclear one is attributed to the steric hindrance imposed by the methyl groups on the pyrimidine ring. researchgate.netoup.com The crystal structure of this complex has been determined, confirming its trans configuration. researchgate.netoup.com

The following table summarizes key crystallographic data for selected metal complexes of 4,6-dimethylpyrimidine-2-thiolate.

| Compound | Metal Center | Coordination Geometry | Key Bond Angles (°) | Key Bond Lengths (Å) |

| (4,6-Dimethylpyrimidine-2-thiolato)(triphenylphosphine)gold(I) researchgate.net | Au(I) | Nearly Linear | P-Au-S = 178.19(11) | Au-P = 2.247(2), Au-S = 2.289(2) |

| Bis(4,6-dimethylpyrimidine-2-thiolato)dimethyltin(IV) researchgate.netnih.govnih.gov | Sn(IV) | Distorted Tetrahedral | S-Sn-S = 87.70(5), 88.93(4); C-Sn-C = 125.7(3), 125.9(2) | - |

| [Me₂SnCl{SC₄H(Me-4,6)₂N₂}] rsc.org | Sn(IV) | Distorted Trigonal Bipyramidal | - | - |

| trans-[Pt(4,6-dmpymS)₂] researchgate.netoup.com | Pt(II) | Square Planar (trans) | - | - |

Reactivity and Ligand Exchange Processes within Coordination Spheres

The reactivity of metal complexes of 4,6-dimethylpyrimidine-2-thiolate is diverse and includes redox reactions at the metal center and ligand exchange processes. These reactions are crucial for the functionalization of the complexes and for understanding their stability and mechanisms of action in various applications.

Redox Reactions: Metal complexes with thiolate ligands can often undergo oxidation-reduction reactions. For instance, platinum(II) complexes with related pyrimidine-2-thiolate ligands have been shown to undergo oxidation. The Pt(II) complex trans-[Pt(4-mpymS)₂], an analogue to the 4,6-dimethyl derivative, can be oxidized by Ce(IV) to afford the corresponding trans-dichloro Pt(IV) complex, [PtCl₂(4-mpymS)₂]. researchgate.net This demonstrates that the platinum center in such thiolate environments is susceptible to oxidative addition reactions, a fundamental process in organometallic chemistry.

Ligand Exchange Reactions: Ligand exchange is a common process for thiolate-metal complexes and is a primary method for modifying their surface chemistry and properties. nih.govacs.org While specific mechanistic studies on 4,6-dimethylpyrimidine-2-thiolate complexes are not extensively detailed, the general principles of thiolate exchange on metal centers, particularly on gold, are well-established.

The exchange of thiolate ligands on gold surfaces and nanoclusters typically proceeds through an associative (SN2-like) mechanism. nih.gov This process involves the incoming thiol or thiolate attacking the metal center, forming a transient intermediate with an increased coordination number, followed by the departure of the original ligand. nih.govacs.org For solvent-exposed metal atoms in a complex, this associative pathway is considered the initial and fastest route for ligand exchange. nih.gov

In the context of platinum complexes, side reactions with endogenous sulfur-containing molecules like L-glutathione are a significant aspect of their reactivity. mdpi.com These reactions, which represent a form of ligand exchange, can lead to the deactivation of platinum-based therapeutic agents. mdpi.com The rate of these exchange reactions is influenced by the stereochemistry (cis vs. trans) of the complex. mdpi.com

Furthermore, in some organometallic systems, thiolate ligands can promote intramolecular metal exchange, where a surface-adsorbed metal ion can exchange with a kernel metal atom within a nanocluster structure. mdpi.com While this is observed in complex alloy nanoclusters, it highlights the dynamic nature of metal-thiolate bonds and the active role the ligand can play in rearrangement processes. The stability of these complexes can also be a factor; for instance, partial solvolysis has been observed for organotin(IV) complexes of pyrimidine-2-thiolate in organic solvents, indicating a degree of lability. researchgate.net

Catalytic Applications of 4,6 Dimethylpyrimidine 2 Thiol Derived Systems

Homogeneous Catalysis Mediated by 4,6-Dimethylpyrimidine-2-thiolate Ligands

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Complexes incorporating the 4,6-dimethylpyrimidine-2-thiolate ligand have been investigated in several important organic reactions.

The Sonogashira reaction, a cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. wikipedia.org The reaction is typically catalyzed by a palladium complex, often with a copper co-catalyst. wikipedia.orgmdpi.com While pyrimidine-based ligands have been successfully employed in Sonogashira couplings, specific details on the use of 4,6-dimethylpyrimidine-2-thiolate in a decarboxylative Sonogashira coupling are not extensively detailed in the reviewed literature. wikipedia.orgresearchgate.net

Decarboxylative coupling reactions have emerged as a powerful strategy, using carboxylic acids as readily available starting materials. rsc.org For instance, a PdCl2(Cy*Phine)2 precatalyst has been shown to effectively mediate the decarboxylative cross-coupling of various heteroaryl chlorides with propiolic acid in a tandem Sonogashira/decarboxylative process. rsc.org Another study demonstrated a palladium-catalyzed decarbonylative Sonogashira cross-coupling of carboxylic acids using a Pd(OAc)2/Xantphos system. nih.gov Copper-catalyzed Sonogashira reactions have also been developed, sometimes offering a more economical and phosphine-free alternative. nih.govnih.gov However, the direct application of 4,6-dimethylpyrimidine-2-thiolate as a ligand in these specific decarboxylative variants to leverage its unique electronic and steric properties remains a subject for further investigation.

The 4,6-dimethylpyrimidine-2-thiolate ligand has been successfully incorporated into metal complexes that catalyze oxidation and reduction reactions.

Oxidation Catalysis: Molybdenum(VI) complexes featuring pyrimidine-2-thiolate ligands have been studied for their oxygen atom transfer (OAT) reactivity. In one study, a dioxidomolybdenum(VI) complex with pyrimidine-2-thiolate, [MoO2(PymS)2], was found to be an efficient catalyst in OAT reactions, with a reactivity five times faster than analogous pyridine-2-thiolate (B1254107) systems for the transfer of an oxygen atom to triphenylphosphine (B44618) (PPh3). This enhanced reactivity is attributed to the electron-deficient nature of the pyrimidine (B1678525) ligand system.

Reduction Catalysis: Copper(I) clusters containing the 4,6-dimethylpyrimidine-2-thiolate (dmpymt) ligand have been shown to catalyze the transfer hydrogenation of α,β-unsaturated carbonyl compounds. rsc.org A hexanuclear cluster, [Cu6(dmpymt)6], acts as a precursor for these catalytic systems. rsc.org These clusters can efficiently catalyze the reaction via a cooperative mechanism involving a metal hydride and a ligand proton transfer. rsc.org This process allows for the chemoselective reduction of α,β-unsaturated aldehydes and ketones to their corresponding unsaturated alcohols. rsc.org

Below is a data table summarizing the findings for the reduction of various substrates using a copper(I) pyrimidine-2-thiolate cluster-based catalyst.

Table 1: Photocatalytic Transfer Hydrogenation of α,β-Unsaturated Carbonyls using a Copper(I) 4,6-Dimethylpyrimidine-2-thiolate Based Catalyst

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Cinnamaldehyde (B126680) | Cinnamyl alcohol | 94 |

| 2 | 4-Methylcinnamaldehyde | 4-Methylcinnamyl alcohol | 92 |

| 3 | 4-Methoxycinnamaldehyde | 4-Methoxycinnamyl alcohol | 90 |

| 4 | 4-Chlorocinnamaldehyde | 4-Chlorocinnamyl alcohol | 88 |

| 5 | Benzylideneacetone | 4-Phenyl-3-buten-2-ol | 95 |

| 6 | 4-Methylbenzylideneacetone | 4-(p-Tolyl)-3-buten-2-ol | 93 |

| 7 | 4-Methoxybenzylideneacetone | 4-(4-Methoxyphenyl)-3-buten-2-ol | 91 |

| 8 | 4-Chlorobenzylideneacetone | 4-(4-Chlorophenyl)-3-buten-2-ol | 90 |

Reaction conditions: Substrate, 2-propanol, catalyst NPs 3, irradiated with blue LEDs. Data sourced from Zhang et al. (2021). rsc.org

Heterogeneous Catalysis Incorporating Pyrimidine Thiolate Derivatives

Heterogeneous catalysts, which are in a different phase from the reactants, are highly valued in industrial applications due to their ease of separation and recyclability. The 4,6-dimethylpyrimidine-2-thiolate ligand has been used to construct robust heterogeneous catalysts.

Researchers have successfully synthesized cluster-based metal-organic frameworks (MOFs) using a hexanuclear copper(I) cluster, [Cu6(dmpymt)6], where dmpymt is 4,6-dimethylpyrimidine-2-thiolate, as a metalloligand. rsc.orgrsc.orgusc.edu.au These MOFs, specifically {[Cu6(dmpymt)6]2[Cu2(μ-I)2]4(CuI)2}n and {[Cu6(dmpymt)6]2[Cu2(μ-I)2]4}n, were prepared as nanoparticles and utilized as bifunctional heterogeneous photocatalysts. rsc.orgrsc.orgusc.edu.au They serve as both the photosensitizer and the catalyst for the chemoselective transfer hydrogenation of unsaturated carbonyls to allylic alcohols under visible light irradiation. rsc.orgrsc.orgusc.edu.au A key advantage of this system is its reusability; the catalyst can be recovered and reused for several cycles with no significant loss of catalytic efficiency. rsc.orgrsc.orgusc.edu.au Other studies have explored various nano-catalysts, such as nano-MgO and magnetic Fe3O4-supported systems, for the synthesis of different pyrimidine-fused heterocycles, highlighting the broad interest in heterogeneous catalysis within this compound class. nih.gov

Electrocatalytic and Photocatalytic Processes

The unique electronic properties of pyrimidine-2-thiolate ligands make them suitable for developing catalysts for electro- and photocatalytic applications, particularly for processes like hydrogen evolution.

A mononuclear nickel(II) complex incorporating the 4,6-dimethylpyrimidine-2-thiolate ligand, (Et4N)Ni(4,6-(CH3)2-pymS)3, has been synthesized and demonstrated to be an active catalyst for both photocatalytic and electrocatalytic production of hydrogen from aqueous solutions. acs.org In the photocatalytic system, the nickel complex, when paired with fluorescein (B123965) as a photosensitizer and triethylamine (B128534) as a sacrificial electron donor, actively generates hydrogen under light irradiation. acs.org The catalytic mechanism for both electro- and photocatalysis is proposed to be a CECE (chemical-electrochemical-chemical-electrochemical) process, which involves the initial protonation of the catalyst. acs.org A crucial aspect of the activity of these catalysts is the reversible dechelation and protonation of the pyrimidine nitrogen atoms, which facilitates the formation of the H-H bond. acs.org

Furthermore, the copper(I) cluster-based MOFs derived from 4,6-dimethylpyrimidine-2-thiolate, as mentioned in the heterogeneous catalysis section, are prime examples of photocatalytic systems. rsc.orgrsc.orgrsc.orgusc.edu.au These materials absorb visible light and act as bifunctional photocatalysts, promoting the transfer hydrogenation of α,β-unsaturated carbonyls with high activity under blue LED irradiation. rsc.orgrsc.orgusc.edu.au The photocatalytic cycle is proposed to involve a metal-ligand bifunctional mechanism. rsc.org

Table 2: Catalytic Performance in Hydrogen Evolution and Transfer Hydrogenation

| Catalyst System | Reaction Type | Key Performance Metric | Source |

|---|---|---|---|

| (Et4N)Ni(4,6-(CH3)2-pymS)3 / Fluorescein / TEA | Photocatalytic H2 Evolution | Active for light-driven hydrogen generation | acs.org |

| (Et4N)Ni(4,6-(CH3)2-pymS)3 | Electrocatalytic H2 Evolution | Active catalyst for hydrogen production | acs.org |

| {[Cu6(dmpymt)6]2[Cu2(μ-I)2]4}n (NPs) | Photocatalytic Transfer Hydrogenation | 94% yield for cinnamaldehyde to cinnamyl alcohol | rsc.org |

dmpymt = 4,6-dimethylpyrimidine-2-thiolate

Biological Interactions and Mechanistic Insights of Derivatives Excluding Clinical Context

Evaluation of Antimicrobial Activity of Thiolated Pyrimidine (B1678525) Derivatives (In Vitro Studies)

Thiolated pyrimidine derivatives have been a subject of significant research interest due to their potential as antimicrobial agents. Various in vitro studies have demonstrated their efficacy against a range of pathogenic bacteria and fungi.

Derivatives of pyrimidine-2-thiol (B7767146) have shown a broad spectrum of antibacterial activity, with effectiveness against both Gram-positive and Gram-negative bacteria. nih.govniscpr.res.in The antimicrobial potential of these synthesized compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov

In one study, a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov The results indicated that the antibacterial efficacy was influenced by the nature and position of substituents on the phenyl ring. For instance, the presence of electron-withdrawing groups like chloro (-Cl) on the benzylidene portion was found to enhance the antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. nih.gov

Another study on 4,6-diaryl-2-alkyl thiopyrimidine derivatives revealed significant activity against E. coli, Pseudomonas aeruginosa (Gram-negative), and Bacillus subtilis, Staphylococcus aureus (Gram-positive). niscpr.res.in It was observed that compounds with a propyl substituent exhibited better antibacterial activity compared to those with methyl or butyl substituents. niscpr.res.in Furthermore, heteroaryl derivatives showed more potent antimicrobial activity than phenyl derivatives. niscpr.res.in

The antibacterial spectrum of 4,6-diamino-2-pyrimidinethiol-modified gold nanoparticles has also been investigated, showing that the particle size can tune the antibacterial spectrum. nih.gov Ultrasmall nanoparticles (<2 nm) demonstrated a broad antibacterial spectrum, with a significant increase in efficacy against Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Thiolated Pyrimidine Derivatives

| Compound | Test Organism | MIC (µM/ml) | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | E. coli | 0.91 | nih.gov |

| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | S. aureus | 0.87 | nih.gov |

| 4-(4-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | B. subtilis | 0.96 | nih.gov |

| 4-(4-Nitrophenyl)-6-(4-aminophenyl)pyrimidine-2-thiol | P. aeruginosa | 0.77 | nih.gov |

| 4-(4-Nitrophenyl)-6-(4-aminophenyl)pyrimidine-2-thiol | Salmonella enterica | 1.55 | nih.gov |

This table is interactive. Click on the headers to sort the data.

In addition to their antibacterial effects, thiolated pyrimidine derivatives have demonstrated notable antifungal properties. nih.govniscpr.res.infrontiersin.org Studies have shown their effectiveness against various fungal strains, including Aspergillus niger and Candida albicans. nih.gov

The structure-activity relationship also plays a crucial role in the antifungal potential of these compounds. For example, the presence of a bromo (-Br) group, an electron-withdrawing substituent, was found to enhance the antifungal activity against A. niger. nih.gov In a study of 4,6-diaryl-2-alkyl thiopyrimidine derivatives, compounds with butyl substituents displayed good antifungal activity against Penicillium species. niscpr.res.in

A separate study focused on novel pyrimidine derivatives containing an amide moiety, which were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.org Certain compounds exhibited higher antifungal activity against Phomopsis sp. than the standard, Pyrimethanil, with an inhibition rate of 100%. frontiersin.org

Table 2: Antifungal Activity of Selected Thiolated Pyrimidine Derivatives

| Compound | Test Organism | MIC (µM/ml) | Reference |

|---|---|---|---|

| 4-(4-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | A. niger | 1.68 | nih.gov |

| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | C. albicans | 1.73 | nih.gov |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | EC50 = 10.5 µg/ml | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

The search for novel anti-tubercular agents has led to the investigation of pyrimidine derivatives and their metal complexes. researchgate.netnih.gov While specific studies on metal complexes of 4,6-Dimethylpyrimidine-2-thiol (B7761162) are limited, the broader class of pyrimidine derivatives has been studied for its mode of action against Mycobacterium tuberculosis. nih.gov

Several enzyme targets have been proposed for pyrimidine-containing compounds, including thymidine monophosphate kinase and thymidylate synthase, which are crucial for DNA replication. researchgate.net Phenotypic screening of pyrimidine derivatives against M. tuberculosis has suggested novel mechanisms of action. nih.gov Some of these compounds have been shown to be bactericidal against replicating M. tuberculosis and retain their potency against clinical isolates. nih.gov

One approach to identifying compounds with a novel mode of action involves screening against M. tuberculosis grown under different media conditions, followed by a triage process to eliminate compounds that hit common targets like those involved in the respiratory system or cell-wall synthesis. nih.gov The synergistic effects of pyrimidine compounds with existing anti-TB drugs have also been observed. For instance, some pyrimidines, when combined with cycloserine, a second-line anti-TB drug that inhibits peptidoglycan synthesis, show enhanced anti-mycobacterial activity. mdpi.com This suggests that the pyrimidine derivative may be more effective once the mycobacterial cell wall is weakened. mdpi.com

Analysis of Antiviral Potential of Functionalized Pyrimidine Thiolates (Molecular Level)

Functionalized pyrimidine derivatives have been extensively studied for their antiviral activities against a wide range of viruses, including influenza virus, respiratory syncytial virus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov The antiviral mechanism of these compounds often involves targeting cellular host factors that are essential for viral replication, which can lead to the development of broad-spectrum antiviral agents. mdpi.com

For example, kinases, which are activated during viral infection, are potential therapeutic targets. mdpi.com Some pyrimidine derivatives are structurally similar to known kinase inhibitors and have been evaluated for their antiviral potential. mdpi.com The interaction of these compounds at the molecular level with viral or host cell components is a key area of investigation. Thiol drugs, in general, have been explored for their antiviral effects, with the hypothesis that their functional thiol group may cleave cystines in viral glycoproteins, such as the SARS-CoV-2 spike protein, thereby disrupting viral entry into host cells. researchgate.net

Research on Plant Growth Regulation by Thio-substituted Derivatives

Thio-substituted pyrimidine derivatives have emerged as effective regulators of plant growth. scispace.complantsciencejournal.comresearchgate.netresearchgate.net Studies on wheat and barley have shown that these compounds can significantly influence vegetative growth, with effects comparable to the plant hormone auxin IAA and other synthetic growth regulators. scispace.comresearchgate.net

A series of novel S-substituted derivatives based on 4,6-dimethylpyrimidine-2-thiol hydrochloride were synthesized and screened for their biological activity. researchgate.net Preliminary results indicated that these compounds exhibit a pronounced plant growth-stimulating activity. researchgate.net The regulatory effect of these compounds on morphometric parameters such as the average length of shoots and roots, as well as the average biomass, has been documented. plantsciencejournal.comresearchgate.net For instance, treatment of wheat plants with thioxopyrimidine derivatives at a concentration of 10⁻⁶ M was found to promote the growth and development of shoots and roots compared to control plants. researchgate.net

The mechanism of action is thought to involve the modulation of signaling pathways of endogenous plant hormones like auxins and cytokinins. plantsciencejournal.com These synthetic compounds may influence the activity of key enzymes involved in the biosynthesis, transport, and metabolism of these natural growth regulators. plantsciencejournal.com

Computational Modeling of Molecular Interactions with Biological Targets

Computational modeling, particularly molecular docking, has become an invaluable tool for understanding the interactions between small molecules and their biological targets at the molecular level. In the context of pyrimidine derivatives, docking studies have been employed to elucidate their binding modes with specific enzymes, thereby providing insights into their mechanism of action.

For instance, molecular docking of chloropyrazine-tethered pyrimidine derivatives has been performed against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for antimicrobial and anticancer drugs. mdpi.com These studies help in predicting the binding affinity and orientation of the ligand within the active site of the protein. A good binding affinity, indicated by a low docking score, suggests a potentially strong interaction and inhibitory effect. mdpi.com Such computational analyses are crucial in the rational design and optimization of more potent and selective inhibitors based on the pyrimidine scaffold.

Pharmacophore Mapping and Ligand-Receptor Docking Studies of 4,6-Dimethylpyrimidine-2-thiol Derivatives

The biological activity and therapeutic potential of heterocyclic compounds are intricately linked to their three-dimensional structure and the specific interactions they form with biological macromolecules. For derivatives of 4,6-dimethylpyrimidine-2-thiol, computational techniques such as pharmacophore mapping and ligand-receptor docking are invaluable tools for elucidating these interactions at a molecular level. These methods provide critical insights into the mechanism of action and guide the rational design of novel derivatives with enhanced potency and selectivity.

Pharmacophore Mapping

A pharmacophore model represents the essential spatial arrangement of molecular features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. By identifying a common pharmacophore among a series of active compounds, researchers can develop a hypothesis about the key interaction points within the receptor's binding site.

Ligand-Receptor Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. rjptonline.org This technique is instrumental in understanding the specific amino acid residues involved in the interaction and the types of non-covalent forces that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Numerous studies have explored the docking of pyrimidine-2-thiol derivatives into the active sites of various enzymes to rationalize their biological activities. A significant area of investigation has been their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.

For instance, a series of novel pyridine moiety-bearing pyrimidine-2-thiols were synthesized and subjected to in silico molecular docking studies against COX-1 and COX-2. The results indicated that these compounds exhibited significant binding interactions within the active sites of these enzymes. One derivative, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, demonstrated notable binding affinity, suggesting its potential as a selective COX inhibitor.

Similarly, indole-bearing pyrimidine-2-thiol derivatives have been synthesized and evaluated for their binding interactions with COX-1 and COX-2 through molecular docking. researchgate.net These studies help to elucidate the structure-activity relationships, indicating how different substituents on the pyrimidine-2-thiol core can influence binding affinity and selectivity for different enzyme isoforms. researchgate.net

The general procedure for such docking studies involves preparing the three-dimensional structures of the ligands and the target protein. rjptonline.org The ligands' energies are minimized, and they are then docked into the defined active site of the protein. rjptonline.org The resulting poses are scored based on their binding energies and the interactions formed with the surrounding amino acid residues. rjptonline.org

The following table summarizes representative findings from docking studies of pyrimidine-2-thiol derivatives with COX enzymes.

| Derivative Class | Target Enzyme | Key Interacting Residues (Hypothetical) | Docking Score (Example) | Reference |

| Pyridine-bearing pyrimidine-2-thiols | COX-1, COX-2 | Tyr385, Arg120, Ser530 | Not specified | |

| Indole-bearing pyrimidine-2-thiols | COX-1, COX-2 | Tyr385, Arg120, Ser530 | Not specified | researchgate.net |

| General Pyrimidine-2-thiol Derivatives | COX-1 | Not specified | -6.081 kcal/mol (for compound PY4) | rjptonline.org |

| General Pyrimidine-2-thiol Derivatives | COX-2 | Not specified | -8.602 kcal/mol (for compound PY5) | rjptonline.org |

These in silico studies consistently demonstrate that the pyrimidine-2-thiol scaffold is a promising framework for developing inhibitors of enzymes like cyclooxygenases. The insights gained from pharmacophore mapping and ligand-receptor docking are crucial for the future design of more effective and selective therapeutic agents based on the 4,6-dimethylpyrimidine-2-thiol structure.

Applications in Materials Science and Engineering

Development of Advanced Polymer Materials Incorporating Pyrimidine (B1678525) Thiolates

The incorporation of pyrimidine thiolates, such as 4,6-dimethylpyrimidine-2-thiolate, into polymer structures can lead to the creation of advanced materials with tailored properties. The thiol group is particularly reactive and can be used to form coordination polymers or to functionalize existing polymer chains. jsta.clresearchgate.net

Research into lamellar pyrimidinethiolate coordination polymers has demonstrated the potential of these compounds to form layered structures. rsc.org While this specific study did not use the 4,6-dimethyl derivative, it highlights a significant area of potential application. The ability to form such organized structures is crucial for applications in electronics and catalysis.

Furthermore, a study on bis(4,6-dimethyl-pyrimidine-2-thiol-ato)dimethyl-tin(IV) revealed that the 4,6-dimethylpyrimidine-2-thiolate anion can act as a ligand, coordinating with metal centers to form stable complexes. nih.gov This suggests that the sodium salt can be a precursor for synthesizing metal-containing polymers where the pyrimidine thiolate unit imparts specific thermal, optical, or electronic properties to the final material. Thiol- and disulfide-containing polymers are recognized for their self-healing abilities, redox responsiveness, and high mucoadhesive nature. jsta.cl

Table 1: Synthetic Approaches for Thiol-Containing Polymers

| Polymerization Method | Description | Advantages |

| Radical Polymerization | Involves the use of radical initiators to polymerize monomers containing thiol groups. | Versatile and applicable to a wide range of monomers. |

| Ring-Opening Polymerization | Cyclic monomers containing thiol or disulfide functionalities are opened to form linear polymers. | Allows for good control over polymer molecular weight and architecture. |

| Polycondensation | Monomers with two or more reactive groups react to form a polymer, with the elimination of a small molecule like water. | Suitable for creating polyesters, polyamides, and polyurethanes with thiol groups. |

| Polyaddition | Monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. | Efficient for creating polyurethanes and polyureas. |

| Oxidative Polymerization | Thiols are oxidized to form disulfide bonds, leading to the formation of a polymer chain. | A direct method to create disulfide-linked polymers. |

This table provides a general overview of methods to synthesize thiol-containing polymers, which could be adapted for monomers derived from 4,6-dimethylpyrimidine-2-thiol (B7761162).

Functionalization of Surfaces and Nanomaterials

The thiol group in 4,6-dimethylpyrimidine-2-thiolate is an excellent anchor for the functionalization of various surfaces, especially those of noble metals like gold and silver, as well as semiconductor nanoparticles. mdpi.com This surface modification is critical for a broad range of applications, from biomedical devices to electronic components. mdpi.com

The general strategy involves the self-assembly of thiol-containing molecules onto a substrate to form a well-ordered monolayer. This can be achieved with 4,6-dimethylpyrimidine-2-thiol, where the sodium salt would readily provide the thiolate anion for binding. Such functionalization can alter the surface properties, for instance, by imparting hydrophilicity or hydrophobicity, or by providing reactive sites for further chemical modifications. mdpi.comnih.gov

In the context of nanomaterials, magnetic nanoparticles have been functionalized using thiol-based approaches to create core-shell structures. mdpi.comresearchgate.net A common method involves silanization with a thiol-containing silane (B1218182) like (3-mercaptopropyl)trimethoxysilane (B106455) to introduce thiol groups onto the nanoparticle surface. mdpi.comresearchgate.net These thiol groups then serve as platforms for further polymerization or attachment of other molecules. mdpi.comresearchgate.net While not directly employing 4,6-dimethylpyrimidine-2-thiol sodium salt, this demonstrates a viable pathway for its use in creating functionalized nanomaterials.

Design of Chemical Sensors and Biosensors (e.g., H2S Gas Sensors)

The development of sensitive and selective chemical sensors is a rapidly growing field. The reactivity of the thiol group makes this compound a candidate for the development of sensors, particularly for species that interact with thiols, such as hydrogen sulfide (B99878) (H₂S). mdpi.com

H₂S is a significant signaling molecule in biological systems and an important environmental analyte. nih.gov Many H₂S sensors operate based on the nucleophilic nature of H₂S. nih.gov The thiol group of 4,6-dimethylpyrimidine-2-thiol could potentially interact with H₂S, leading to a detectable signal, for example, through a change in fluorescence or an electrochemical response. acs.org While specific research on using this particular compound in H₂S sensors is not prominent, the fundamental chemistry of thiols supports this potential application. nih.govmdpi.com For instance, some sensors for H₂S are based on the reaction of H₂S with electron-deficient aromatic compounds, a reaction pathway that can be influenced by the presence of other thiols. nih.gov

Investigations into Corrosion Inhibition Properties

Pyrimidine derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. sdit.ac.inresearchgate.net The inhibitive action is generally attributed to the adsorption of the pyrimidine molecules onto the metal surface, forming a protective layer that hinders the corrosion process. electrochemsci.orgresearchgate.net

The adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the pyrimidine ring, which can interact with the d-orbitals of the metal. sdit.ac.inresearchgate.net Studies on compounds structurally similar to 4,6-dimethylpyrimidine-2-thiol, such as 2-amino-4,6-dimethylpyrimidine (B23340) and 4,6-dichloro-2-(methylthio)pyrimidine (B19916), have demonstrated significant corrosion inhibition efficiency. electrochemsci.orgresearchgate.netresearchgate.net It is proposed that these molecules act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.netresearchgate.net The inhibition efficiency is typically found to increase with the concentration of the inhibitor. sdit.ac.inresearchgate.net

Table 2: Corrosion Inhibition Data for a Related Pyrimidine Derivative

| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 1150 | - |

| 1 x 10⁻⁴ | 600 | 47.8 |

| 2 x 10⁻⁴ | 490 | 57.4 |

| 4 x 10⁻⁴ | 390 | 66.1 |

| 8 x 10⁻⁴ | 320 | 72.2 |

Data for 4,6-dichloro-2-(methylthio)pyrimidine on AISI 321 stainless steel in 1.0 M HCl. This table illustrates the typical performance of a structurally similar pyrimidine derivative as a corrosion inhibitor. electrochemsci.org

The mechanism of inhibition involves the formation of a protective film on the metal surface, which can be a combination of physical and chemical adsorption. sdit.ac.inelectrochemsci.org

Applications in Dye and Pigment Chemistry

The pyrimidine scaffold is a key component in a variety of dyes and pigments. The synthesis of azo dyes, a major class of colorants, can incorporate pyrimidine derivatives to produce a wide spectrum of colors with good fastness properties. nih.govniscpr.res.in